ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a suitable ketone or aldehyde under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The precise conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds, typically employing reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule, using reagents such as halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds.
Scientific Research Applications
Ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated carboxylate ester group may enhance its binding affinity and specificity, leading to potent biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate: Unique due to its specific fluorinated ester group.
Indole-3-acetic acid: A plant hormone with a simpler structure and different biological activities.
5-fluoroindole: A fluorinated indole derivative with distinct chemical properties and applications.
Uniqueness
This compound stands out due to its combination of a furoindole core and a fluorinated carboxylate ester, which imparts unique chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C13H10FNO3 |
---|---|
Molecular Weight |
247.22 g/mol |
IUPAC Name |
ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate |
InChI |
InChI=1S/C13H10FNO3/c1-2-17-13(16)11-5-8-10(15-11)6-9(14)7-3-4-18-12(7)8/h3-6,15H,2H2,1H3 |
InChI Key |
YARAGYSZCQVRGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C3C(=C(C=C2N1)F)C=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.